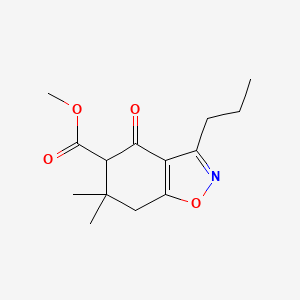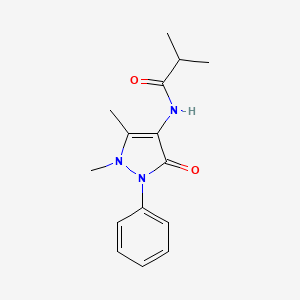
N-butyl-4-(2-tert-butylphenoxy)-1-butanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(2-tert-butylphenoxy)-1-butanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective agonist of the β3-adrenergic receptor, which plays a crucial role in regulating metabolism and energy expenditure.
作用機序
N-butyl-4-(2-tert-butylphenoxy)-1-butanamine selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. It also improves insulin sensitivity by promoting glucose uptake in skeletal muscle.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in lipid metabolism and thermogenesis in adipose tissue and skeletal muscle. It also improves glucose uptake and insulin sensitivity in skeletal muscle. In addition, it has been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One advantage of using N-butyl-4-(2-tert-butylphenoxy)-1-butanamine in lab experiments is its selectivity for the β3-adrenergic receptor, which reduces the potential for off-target effects. However, its low solubility in aqueous solutions can make it difficult to use in certain experiments. In addition, its high cost and limited availability can be a limitation for some research groups.
将来の方向性
There are several future directions for research on N-butyl-4-(2-tert-butylphenoxy)-1-butanamine. One area of interest is its potential applications in the treatment of obesity and metabolic syndrome. Further studies are needed to determine its long-term safety and efficacy in humans. Another area of interest is its potential as a tool for studying the β3-adrenergic receptor and its role in metabolism and energy expenditure. Finally, there is potential for the development of new drugs based on the structure of this compound that could have improved selectivity and efficacy.
合成法
The synthesis of N-butyl-4-(2-tert-butylphenoxy)-1-butanamine involves a multi-step process that starts with the reaction of tert-butylphenol and n-butylamine to form N-butyl-2-tert-butylphenolamine. This intermediate is then reacted with 1,4-dibromobutane to form this compound. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-butyl-4-(2-tert-butylphenoxy)-1-butanamine has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in animal models. It also has potential applications in the treatment of obesity, type 2 diabetes, and metabolic syndrome.
特性
IUPAC Name |
N-butyl-4-(2-tert-butylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-5-6-13-19-14-9-10-15-20-17-12-8-7-11-16(17)18(2,3)4/h7-8,11-12,19H,5-6,9-10,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLBLTJRFPQPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 6-methyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933512.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4933522.png)
![N-[4-(cyanomethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4933537.png)
![1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933538.png)

![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933560.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4933568.png)
![2-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4933579.png)
![N-(4-bromophenyl)-4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4933595.png)
![5-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4933601.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)

